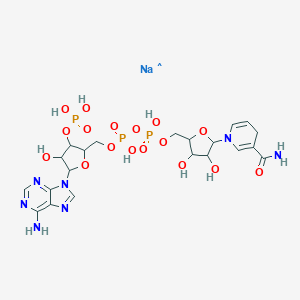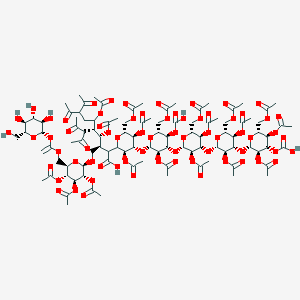
Peracetyl(glu(1-3))(7)glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peracetyl(glu(1-3))(7)glucitol, also known as PAGG, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential health benefits. PAGG is a combination of four natural compounds: policosanol, alpha-lipoic acid, green tea extract, and garlic extract. These compounds are known for their antioxidant, anti-inflammatory, and metabolic boosting properties. PAGG has been studied for its potential to improve cardiovascular health, aid in weight loss, and enhance athletic performance.
Wirkmechanismus
Peracetyl(glu(1-3))(7)glucitol works by activating certain enzymes in the body that are involved in metabolic processes. Policosanol has been shown to reduce cholesterol synthesis, while alpha-lipoic acid has been found to improve insulin sensitivity. Green tea extract and garlic extract are both known for their antioxidant and anti-inflammatory properties. Together, these compounds work synergistically to improve metabolic function and reduce inflammation in the body.
Biochemical and Physiological Effects
Peracetyl(glu(1-3))(7)glucitol has been found to have several biochemical and physiological effects on the body. It has been shown to improve insulin sensitivity, reduce inflammation, and improve lipid profiles. Peracetyl(glu(1-3))(7)glucitol has also been found to increase energy expenditure and improve athletic performance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Peracetyl(glu(1-3))(7)glucitol in lab experiments is that it is a natural compound that has been well-studied for its potential health benefits. Peracetyl(glu(1-3))(7)glucitol is also relatively easy to synthesize and can be obtained from natural sources. However, one limitation of using Peracetyl(glu(1-3))(7)glucitol in lab experiments is that it is a complex mixture of compounds, which can make it difficult to isolate and study individual components.
Zukünftige Richtungen
There are several potential future directions for research on Peracetyl(glu(1-3))(7)glucitol. One area of interest is its potential to improve cognitive function and reduce the risk of neurodegenerative diseases. Another area of interest is its potential to improve immune function and reduce the risk of chronic diseases such as cancer. Further research is needed to fully understand the potential health benefits of Peracetyl(glu(1-3))(7)glucitol and its mechanisms of action.
Conclusion
Peracetyl(glu(1-3))(7)glucitol is a synthetic compound that has gained significant attention in the field of scientific research due to its potential health benefits. Peracetyl(glu(1-3))(7)glucitol is a combination of four natural compounds that have been well-studied for their antioxidant, anti-inflammatory, and metabolic boosting properties. Peracetyl(glu(1-3))(7)glucitol has been found to improve cardiovascular health, aid in weight loss, and enhance athletic performance. While further research is needed to fully understand the potential health benefits of Peracetyl(glu(1-3))(7)glucitol, it has the potential to be a valuable tool in the prevention and treatment of chronic diseases.
Synthesemethoden
Peracetyl(glu(1-3))(7)glucitol is synthesized by combining policosanol, alpha-lipoic acid, green tea extract, and garlic extract in specific ratios. Policosanol is a mixture of long-chain alcohols derived from plant waxes, while alpha-lipoic acid is a naturally occurring antioxidant found in foods such as broccoli, spinach, and potatoes. Green tea extract is derived from the leaves of the Camellia sinensis plant, and garlic extract is obtained from the bulb of the Allium sativum plant. The synthesis process involves the purification and combination of these compounds to create Peracetyl(glu(1-3))(7)glucitol.
Wissenschaftliche Forschungsanwendungen
Peracetyl(glu(1-3))(7)glucitol has been studied for its potential to improve cardiovascular health, aid in weight loss, and enhance athletic performance. In a study published in the Journal of Nutrition and Metabolism, Peracetyl(glu(1-3))(7)glucitol was found to improve insulin sensitivity and reduce inflammation in overweight individuals. Another study published in the Journal of the International Society of Sports Nutrition found that Peracetyl(glu(1-3))(7)glucitol supplementation improved body composition and athletic performance in trained athletes.
Eigenschaften
CAS-Nummer |
107016-69-3 |
|---|---|
Produktname |
Peracetyl(glu(1-3))(7)glucitol |
Molekularformel |
C102H138O68 |
Molekulargewicht |
2452.1 g/mol |
IUPAC-Name |
(3S,4R,5R)-8-acetyl-4,6-diacetyloxy-2-[(3S,4R,5R,6R)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3-acetyloxy-6-(acetyloxymethyl)-5-carboxyoxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-carboxyoxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)oxan-2-yl]-5-(2,4-dioxopentan-3-yl)-9-oxo-3-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethenoxymethyl]oxan-2-yl]oxymethyl]decanoic acid |
InChI |
InChI=1S/C102H138O68/c1-34(104)58(35(2)105)25-60(143-43(10)113)70(68(36(3)106)37(4)107)74(144-44(11)114)59(27-142-96-89(152-52(19)122)83(150-50(17)120)76(146-46(13)116)67(160-96)33-141-57(24)157-95-73(129)72(128)71(127)61(26-103)159-95)69(94(130)131)81-88(151-51(18)121)82(75(145-45(12)115)62(158-81)28-136-38(5)108)165-97-92(155-55(22)125)86(80(169-101(132)133)66(164-97)32-140-42(9)112)168-99-91(154-54(21)124)84(77(147-47(14)117)64(162-99)30-138-40(7)110)166-98-90(153-53(20)123)85(78(148-48(15)118)63(161-98)29-137-39(6)109)167-100-93(156-56(23)126)87(170-102(134)135)79(149-49(16)119)65(163-100)31-139-41(8)111/h58-93,95-100,103,127-129H,24-33H2,1-23H3,(H,130,131)(H,132,133)(H,134,135)/t59-,60?,61-,62-,63-,64-,65-,66-,67-,69?,70+,71-,72+,73-,74-,75-,76-,77-,78-,79-,80-,81?,82+,83+,84+,85+,86+,87+,88+,89-,90-,91-,92-,93-,95-,96-,97+,98+,99+,100+/m1/s1 |
InChI-Schlüssel |
MTWNQMHWLWHXGH-XEUPFTBBSA-N |
Isomerische SMILES |
CC(=O)C(CC([C@H]([C@@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)OC(=O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
SMILES |
CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
Kanonische SMILES |
CC(=O)C(CC(C(C(C(COC1C(C(C(C(O1)COC(=C)OC2C(C(C(C(O2)CO)O)O)O)OC(=O)C)OC(=O)C)OC(=O)C)C(C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)O)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC6C(C(C(C(O6)COC(=O)C)OC(=O)C)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C(=O)O)OC(=O)C)C(C(=O)C)C(=O)C)OC(=O)C)C(=O)C |
Synonyme |
PAG 8 PAG-8 peracetyl(Glu(1-3))(7)glucitol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



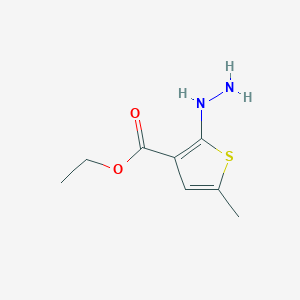

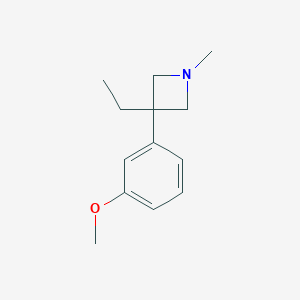
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid](/img/structure/B34503.png)
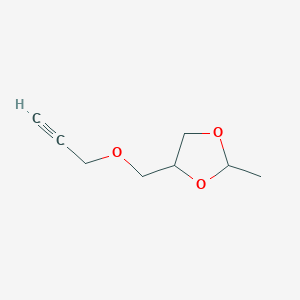
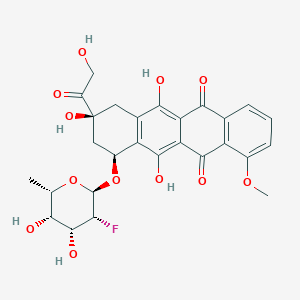


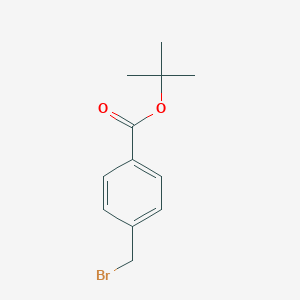
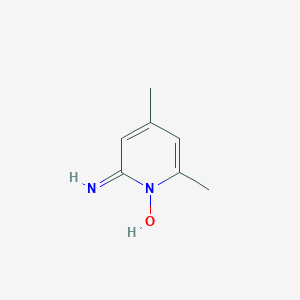
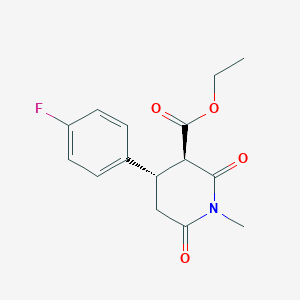

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)
